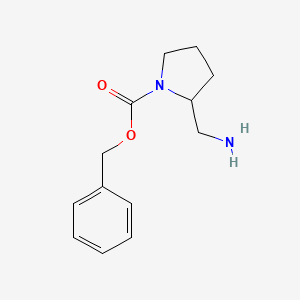

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119020-03-0 | |

| Record name | 119020-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Benzylation of 2-Pyrrolidone

The first stage involves reacting 2-pyrrolidone (I) with a benzylated compound (e.g., benzyl chloride) in a basic medium. For example, 759 g of benzyl chloride is added to 2-pyrrolidone in toluene under reflux for 8 hours, yielding N-benzyl-2-pyrrolidone (II) with an 82% yield.

Key Reaction Conditions:

Nitromethane Alkylation

N-Benzyl-2-pyrrolidone (II) is treated with dimethyl sulfate and nitromethane in methanol. A representative procedure combines 875 g of (II) with 630 g of dimethyl sulfate at 65°C, followed by cooling and addition of sodium methoxide and nitromethane. This yields N-benzyl-2-nitromethylene-pyrrolidine (III) with a 71% yield (melting point: 99°C).

Critical Parameters:

Catalytic Hydrogenation

The nitromethylene group in (III) is reduced to an amine via hydrogenation. Using Raney nickel (150 g) and hydrogen at 50–145 kg pressure in ethanol, N-benzyl-2-aminomethyl-pyrrolidine (IV) is obtained in 94% yield (boiling point: 137–140°C at 7 mmHg).

Hydrogenation Conditions:

Debenzylation to 2-Aminomethylpyrrolidine

The final step removes the benzyl group from (IV) via hydrogenolysis. Using Raney nickel (75 g) and hydrogen at 130 kg pressure, 2-aminomethylpyrrolidine (V) is isolated in 78% yield (boiling point: 167–170°C).

Optimized Parameters:

-

Catalyst Load: 75 g Raney nickel

-

Solvent: Ethanol/water

Carbamate Formation: Synthesis of this compound

The target compound is synthesized by reacting 2-aminomethylpyrrolidine (V) with benzyl chloroformate. While specific data from the provided sources are limited, standard protocols involve:

Reaction Mechanism

The amine group of (V) reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine), forming the carbamate bond.

Typical Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran

-

Base: Triethylamine (1.1 equivalents)

-

Temperature: 0°C to room temperature

Industrial-Scale Production Insights

The patent process is adaptable to industrial settings through:

Continuous Flow Reactors

Purification Techniques

-

Crystallization: Used for intermediates (II) and (III) .

-

Distillation: Critical for isolating (IV) and (V) with >97% purity.

Data Tables

Table 1: Key Intermediates and Yields

| Compound | Yield (%) | Boiling Point (°C/mmHg) | Purity (%) |

|---|---|---|---|

| N-Benzyl-2-pyrrolidone | 82 | 148–150/23 | >95 |

| N-Benzyl-2-nitromethylene | 71 | – (mp: 99) | >98 |

| N-Benzyl-2-aminomethyl | 94 | 137–140/7 | >97 |

| 2-Aminomethylpyrrolidine | 78 | 167–170 | 97.6 |

Table 2: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel |

| Pressure (kg) | 50–145 |

| Temperature (°C) | 100 |

| Reaction Time (hr) | 5 |

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic substitutions : The benzyl group can be replaced by other substituents to create diverse derivatives.

- Reduction and oxidation reactions : It can be reduced to form amines or oxidized to yield carboxylic acids, expanding its utility in synthetic chemistry .

Biological Research

The compound has been studied for its potential biological activities:

- Enzyme Mechanism Studies : It acts as a ligand in biochemical assays, helping to elucidate enzyme mechanisms .

- Therapeutic Potential : Ongoing research is investigating its role as a precursor in drug development for various diseases, including neurological disorders .

Case Study 1: Anti-Cancer Activity

A study explored the structure-activity relationship of derivatives of this compound, demonstrating that certain modifications enhance anti-cancer activity. The results indicated that specific analogs inhibited the growth of cancer cell lines significantly, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Applications

Research has highlighted the compound's potential in developing pharmaceuticals targeting neurological disorders. Its ability to modulate enzyme activity may contribute to therapeutic strategies for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Ring Structure: Pyrrolidine vs. Piperidine

- Target Compound : The pyrrolidine ring (5-membered) enhances steric constraints and electron density, influencing receptor binding kinetics.

- Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1): A six-membered piperidine analog with a 4-amino substituent.

- Key Difference : Piperidine derivatives often exhibit altered solubility and bioavailability due to increased lipophilicity from the larger ring.

Substituent Position and Functional Groups

- Functional Group Impact: Diazoacetyl (): Introduces photoreactivity, useful in photoaffinity labeling for target identification. Pyridine (): Improves binding to aromatic residues in enzymes (e.g., kinases) but may reduce metabolic stability due to susceptibility to oxidation. Hydrochloride Salts (): Increase aqueous solubility, critical for intravenous formulations.

Biologische Aktivität

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (BCbz-AMPC) is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H19N2O2

- Molar Mass : 234.29 g/mol

The compound features a pyrrolidine ring with an aminomethyl group and a benzyl substituent, which enhances its solubility and biological activity compared to simpler analogs.

Biological Activities

Research indicates that BCbz-AMPC exhibits several notable biological activities:

- Antioxidant Properties : BCbz-AMPC has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.

- Neurotransmitter Modulation : The compound has potential applications in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Inflammatory Pathway Inhibition : As a precursor for synthesizing imidazo[1,2-b]pyridazine derivatives, BCbz-AMPC may inhibit IKKβ, a protein involved in inflammatory pathways, thus holding promise for treating inflammatory diseases.

- Dopamine Receptor Interaction : The compound is being explored for its potential as a D2 receptor antagonist, relevant for conditions like Parkinson's disease and schizophrenia.

The mechanism of action of BCbz-AMPC involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to drug action. For instance, its derivatives may inhibit key enzymes involved in metabolic pathways or bind to neurotransmitter receptors, influencing signal transduction processes .

Synthesis Methods

BCbz-AMPC can be synthesized through several methods, typically involving:

- Formation of Amide Bond : The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of benzylamine to form the amide bond.

- Reduction : The resultant amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) .

Antioxidant Activity Study

A study evaluated the antioxidant properties of BCbz-AMPC using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that BCbz-AMPC exhibited a significant dose-dependent antioxidant effect compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Neurotransmitter Modulation Study

In vitro studies demonstrated that BCbz-AMPC could enhance the release of dopamine in neuronal cultures. This effect was quantified using HPLC analysis, showing a significant increase in dopamine levels compared to control groups.

| Treatment | Dopamine Release (ng/mL) |

|---|---|

| Control | 50 |

| BCbz-AMPC (10 µM) | 75 |

| BCbz-AMPC (50 µM) | 100 |

Q & A

Q. What computational methods support rational design of derivatives for biological activity?

- Tools :

- Docking Studies : Predict interactions with targets like myeloperoxidase using PyMol .

- DFT Calculations : Optimize transition states for decarboxylative arylation .

- Validation : Compare computed vs. experimental NMR shifts (e.g., δ 10.01 ppm for aldehyde protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.